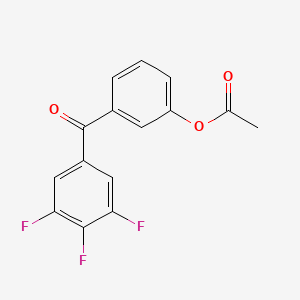

2-Iodo-3'-methylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

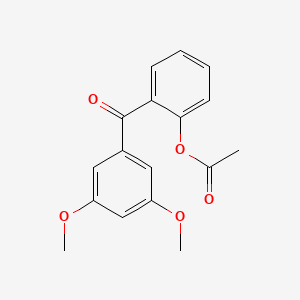

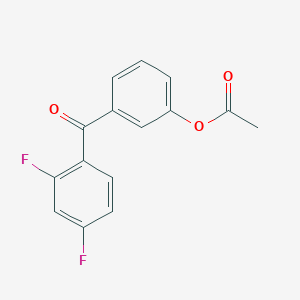

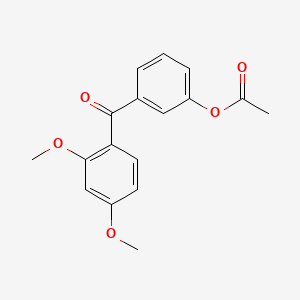

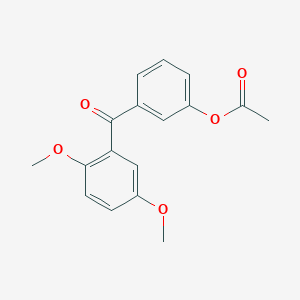

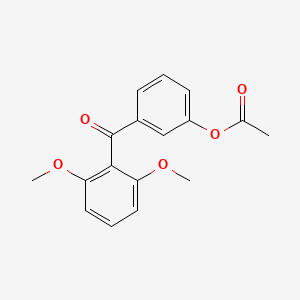

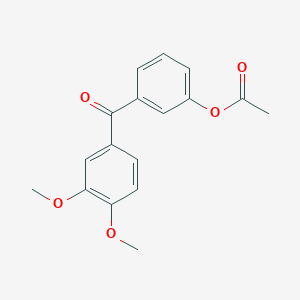

The molecular weight of “2-Iodo-3’-methylbenzophenone” is 322.14 g/mol. For more detailed structural information, it would be beneficial to refer to a reliable chemical database or conduct further experimental analysis.

Chemical Reactions Analysis

While specific chemical reactions involving “2-Iodo-3’-methylbenzophenone” are not available, iodinated compounds are frequently used as reagents in organic synthesis . The iodination of organic compounds opens comprehensive approaches for the synthesis of various biologically active compounds .

Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

2-Iodo-3’-methylbenzophenone: derivatives are pivotal in the development of OLEDs. The benzophenone core is utilized for its high intersystem crossing efficiency, which is essential for creating thermally activated delayed fluorescent (TADF) emitters . These emitters are crucial for achieving high external quantum efficiencies (EQEs) in OLEDs, making them more efficient and longer-lasting. The compound’s role in OLEDs spans from being a host material to an emitter, contributing to the advancement of flat-panel displays and solid-state lighting technologies .

Synthesis of Sterically Bulked Polymers

In polymer chemistry, 2-Iodo-3’-methylbenzophenone is used as an intermediate for introducing steric bulk groups into non-metallocene complexes . These complexes are known for yielding high molecular weight polymers and copolymers with controlled stereoselectivity, which are desirable properties for industrial applications. The compound’s role in the synthesis process enhances the performance and durability of the resulting materials .

Medicinal Chemistry

Benzophenone derivatives, including 2-Iodo-3’-methylbenzophenone , are explored for their potential in medicinal chemistry. They serve as key intermediates in the synthesis of biologically active compounds, such as anticancer and anti-inflammatory drugs . The compound’s structural versatility allows for the creation of a wide range of pharmacologically active molecules, contributing to the development of new treatments and therapies .

Corrosion Inhibition

In the field of industrial chemistry, 2-Iodo-3’-methylbenzophenone derivatives are investigated for their use as corrosion inhibitors . These compounds can provide protective coatings for metals, preventing degradation and extending the lifespan of various industrial components. Their application in corrosion inhibition is significant for maintaining the integrity of infrastructure and machinery .

Organic Semiconductors

The thiophene derivatives synthesized from 2-Iodo-3’-methylbenzophenone are essential in the advancement of organic semiconductors . These materials are used in organic field-effect transistors (OFETs) and contribute to the fabrication of OLEDs. The compound’s role in organic semiconductor development is crucial for creating more efficient and flexible electronic devices .

Photophysical Research

2-Iodo-3’-methylbenzophenone: is also significant in photophysical research. Its derivatives are studied for their thermal characteristics, electrochemical behavior, and photophysical properties . Understanding these properties is vital for designing new materials with specific light-emitting or light-absorbing capabilities, which have applications in sensors, imaging, and other optoelectronic devices .

Propiedades

IUPAC Name |

(2-iodophenyl)-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNZHFPSYPVQIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-3'-methylbenzophenone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.